ethyl 4-(2-{[1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-{[1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H23FN6O3S and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.15363795 g/mol and the complexity rating of the compound is 659. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-{[1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex compound with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperazine core, a pyrazolo[3,4-d]pyridazin moiety, and a fluorophenyl group, contributing to its unique pharmacological properties. The presence of the sulfanyl group may enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyridazin compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis, with some derivatives achieving IC50 values as low as 1.35 μM .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed varying degrees of toxicity. For example, one study reported that certain derivatives caused complete cell death at concentrations of 50 µM and above, while others remained non-toxic at lower concentrations . The IC50 values for these compounds ranged significantly, indicating the potential for selective toxicity in cancer therapy.
Compound | Cell Line | IC50 (µM) | Toxicity Level |
---|---|---|---|
T3 | L929 | 27.05 | High |
T6 | L929 | 120.6 | Low |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors. Virtual screening and molecular docking studies suggest that similar piperazine derivatives can effectively bind to acetylcholinesterase, indicating potential applications in neuropharmacology .
Case Studies
A notable case study involved the evaluation of a series of piperazine derivatives for their anti-tubercular properties. Among these, compounds that shared structural similarities with this compound were found to be particularly effective against Mycobacterium tuberculosis H37Ra . The findings underscore the potential for developing new treatments based on this compound's structure.
Properties
IUPAC Name |
ethyl 4-[2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O3S/c1-3-31-21(30)27-10-8-26(9-11-27)18(29)13-32-20-19-17(14(2)24-25-20)12-23-28(19)16-6-4-15(22)5-7-16/h4-7,12H,3,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZAQXNXPXETGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.